molecular formula C14H22N2O7 B611204 t-Boc-N-amido-PEG1-NHS ester CAS No. 1260092-55-4

t-Boc-N-amido-PEG1-NHS ester

Cat. No.: B611204
CAS No.: 1260092-55-4
M. Wt: 330.34
InChI Key: KTMOAQDFUHQKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG1-NHS ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to react with primary amines and its hydrophilic PEG spacer, which increases solubility in aqueous media .

Mechanism of Action

Target of Action

The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

This compound contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, this compound can influence their function and interactions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG1-NHS ester typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butyloxycarbonyl (t-Boc) to form a t-Boc-protected amine.

    PEGylation: The t-Boc-protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Activation with NHS Ester: The PEGylated intermediate is further reacted with N-hydroxysuccinimide (NHS) ester to form the final product, this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: t-Boc-N-amido-PEG1-NHS ester undergoes substitution reactions with primary amines to form stable amide bonds. .

    Deprotection Reactions: The t-Boc group can be deprotected under mildly acidic conditions to release the free amine

Common Reagents and Conditions:

    Substitution Reactions: Primary amines, typically in a buffered aqueous solution at pH 7-9.

    Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

Major Products:

    Substitution Reactions: The major product is the amide bond formed between the NHS ester and the primary amine.

    Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group

Scientific Research Applications

Chemistry:

  • Used as a linker in the synthesis of complex molecules and polymers.
  • Facilitates the attachment of various functional groups to PEG chains .

Biology:

  • Employed in the conjugation of biomolecules such as proteins, peptides, and oligonucleotides.
  • Enhances the solubility and stability of biomolecules in aqueous solutions .

Medicine:

  • Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
  • Improves the pharmacokinetics and biodistribution of therapeutic agents .

Industry:

  • Applied in the formulation of drug delivery systems and biocompatible materials.
  • Used in the production of diagnostic reagents and biosensors .

Comparison with Similar Compounds

  • t-Boc-N-amido-PEG2-NHS ester
  • t-Boc-N-amido-PEG3-NHS ester
  • t-Boc-N-amido-PEG4-NHS ester
  • t-Boc-N-amido-PEG5-NHS ester

Comparison:

  • Chain Length: The primary difference between t-Boc-N-amido-PEG1-NHS ester and its similar compounds lies in the length of the PEG chain. Longer PEG chains can provide greater solubility and flexibility but may also affect the overall size and pharmacokinetics of the conjugated molecules .
  • Reactivity: All these compounds share similar reactivity due to the presence of NHS ester and t-Boc-protected amine moieties. the choice of compound depends on the specific application and desired properties of the final product .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOAQDFUHQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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